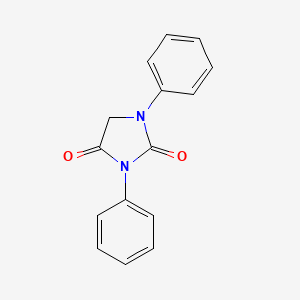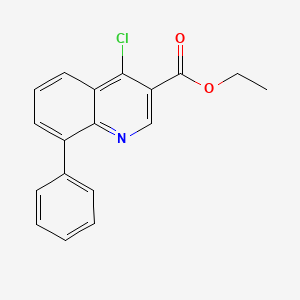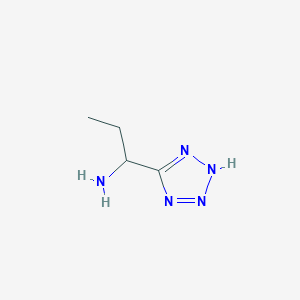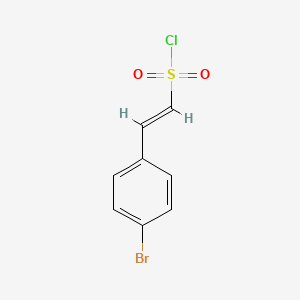
2-(4-Bromophenyl)ethene-1-sulfonyl chloride
Descripción general
Descripción
“2-(4-Bromophenyl)ethene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 315495-26-2 . It has a molecular weight of 281.56 .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H6BrClO2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-6H/b6-5+ . This indicates that the molecule consists of a bromophenyl group attached to an ethene group, which is further attached to a sulfonyl chloride group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to other electrophilic aromatic substitutions . The key step in these reactions is the attack of an electrophile at a carbon atom to form a cationic intermediate .Physical And Chemical Properties Analysis
This compound has a melting point of 98-100 degrees Celsius . Its InChI key is QAAQAKSRVIIUEV-AATRIKPKSA-N .Mecanismo De Acción
2-(4-Bromophenyl)ethene-1-sulfonyl chloride reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. The reaction takes place through the formation of an intermediate sulfonyl chloride, which is highly reactive and can react with a wide range of nucleophiles.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, it can be used in the preparation of bioconjugates for biomedical applications, which may have therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenyl)ethene-1-sulfonyl chloride is a versatile reagent that can be used for the synthesis of various organic compounds. It is relatively easy to synthesize and can be purified by distillation or recrystallization. However, this compound is highly reactive and can be hazardous to handle. It should be used with caution and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for the use of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride in scientific research. One potential application is in the preparation of bioconjugates for targeted drug delivery. This compound can be used to crosslink drugs to targeting molecules, such as antibodies or peptides, to improve their specificity and efficacy. Another potential application is in the preparation of stimuli-responsive materials, such as hydrogels, that can respond to changes in the environment, such as pH or temperature. This compound can be used as a crosslinking agent to prepare these materials, which have potential applications in drug delivery and tissue engineering.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)ethene-1-sulfonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used as a crosslinking agent in the preparation of polymers, such as hydrogels and nanoparticles. This compound is also used in the preparation of bioconjugates for biomedical applications, such as drug delivery and imaging.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQAKSRVIIUEV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



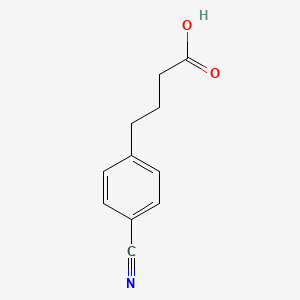
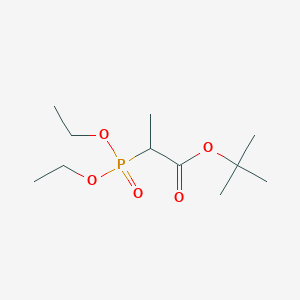
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)
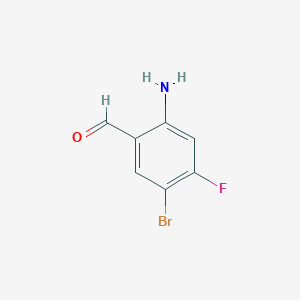
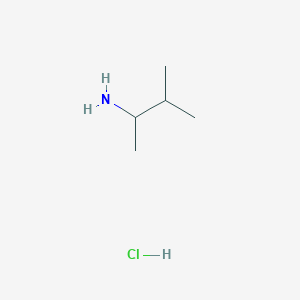

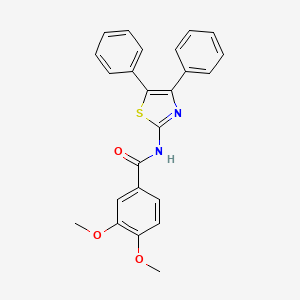


![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
